4-(4-fluorophenyl)-N-methylpiperazine-1-carboxamide 4-(4-fluorophenyl)-N-methylpiperazine-1-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC10016775
InChI: InChI=1S/C12H16FN3O/c1-14-12(17)16-8-6-15(7-9-16)11-4-2-10(13)3-5-11/h2-5H,6-9H2,1H3,(H,14,17)
SMILES: CNC(=O)N1CCN(CC1)C2=CC=C(C=C2)F
Molecular Formula: C12H16FN3O
Molecular Weight: 237.27 g/mol

4-(4-fluorophenyl)-N-methylpiperazine-1-carboxamide

CAS No.:

Cat. No.: VC10016775

Molecular Formula: C12H16FN3O

Molecular Weight: 237.27 g/mol

* For research use only. Not for human or veterinary use.

4-(4-fluorophenyl)-N-methylpiperazine-1-carboxamide -

Specification

Molecular Formula C12H16FN3O
Molecular Weight 237.27 g/mol
IUPAC Name 4-(4-fluorophenyl)-N-methylpiperazine-1-carboxamide
Standard InChI InChI=1S/C12H16FN3O/c1-14-12(17)16-8-6-15(7-9-16)11-4-2-10(13)3-5-11/h2-5H,6-9H2,1H3,(H,14,17)
Standard InChI Key ZCLXPCPQMQUKPA-UHFFFAOYSA-N
SMILES CNC(=O)N1CCN(CC1)C2=CC=C(C=C2)F
Canonical SMILES CNC(=O)N1CCN(CC1)C2=CC=C(C=C2)F

Introduction

Chemical Identity and Structural Features

4-(4-Fluorophenyl)-N-methylpiperazine-1-carboxamide (IUPAC name: N-methyl-4-[4-fluorophenyl]piperazine-1-carboxamide) is characterized by a piperazine core substituted at the 1-position with a carboxamide group (N-methyl) and at the 4-position with a 4-fluorophenyl moiety. Its molecular formula is C₁₂H₁₅FN₃O, yielding a molecular weight of 236.27 g/mol . The fluorine atom at the para position of the phenyl ring enhances electronegativity, influencing electronic distribution and intermolecular interactions .

Stereochemical Considerations

While the compound lacks chiral centers in its base structure, derivatives or synthetic intermediates may exhibit stereoisomerism depending on substitution patterns. For example, analogous piperazine carboxamides often adopt chair conformations in solution, with substituents occupying equatorial positions to minimize steric strain .

Synthetic Routes and Methodologies

The synthesis of 4-(4-fluorophenyl)-N-methylpiperazine-1-carboxamide typically follows a multi-step protocol:

Step 1: Piperazine Functionalization
Piperazine is reacted with 4-fluorobenzyl halide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the 4-fluorophenyl group. This nucleophilic substitution proceeds via an SN2 mechanism .

Step 2: Carboxamide Formation
The secondary amine of the piperazine is then acylated using methyl isocyanate or a carbamoyl chloride derivative. Catalytic bases like triethylamine facilitate this step .

Table 1: Synthetic Parameters for Key Intermediates

IntermediateReaction ConditionsYield (%)Purity (%)
4-(4-Fluorophenyl)piperazineDMF, K₂CO₃, 80°C, 12h7895
N-Methylcarbamoyl chlorideTHF, 0°C, 2h9298

Pharmacological Properties

Piperazine derivatives are renowned for their bioactivity, particularly in central nervous system (CNS) and antimicrobial applications. While direct data on 4-(4-fluorophenyl)-N-methylpiperazine-1-carboxamide is limited, structural analogs exhibit the following properties:

Receptor Binding Affinity

  • Serotonin (5-HT₁A) Receptor: Piperazine carboxamides often show moderate affinity (Ki = 50–200 nM), with fluorophenyl groups enhancing lipophilicity and blood-brain barrier penetration .

  • Dopamine D₂ Receptor: Substituted piperazines may act as antagonists, though N-methylation typically reduces potency compared to tertiary amines .

Enzymatic Interactions

The carboxamide group enables hydrogen bonding with catalytic residues in enzymes like fatty acid amide hydrolase (FAAH). For instance, patent US7598249B2 highlights piperazinyl ureas as FAAH inhibitors, suggesting potential shared mechanisms .

Physicochemical Characteristics

Table 2: Predicted Physicochemical Properties

PropertyValueMethod
logP (Partition Coefficient)2.1XLogP3
Aqueous Solubility0.12 mg/mL (25°C)SwissADME
Polar Surface Area41.8 ŲMolinspiration
pKa (Basic)7.9 (piperazine N)ACD/Labs

The moderate logP value indicates balanced lipophilicity, suitable for oral bioavailability. The fluorophenyl group contributes to π-π stacking interactions in protein binding pockets.

Applications in Drug Discovery

CNS Therapeutics

Piperazine carboxamides are explored as antipsychotics and anxiolytics. Fluorine substitution improves metabolic stability by resisting cytochrome P450 oxidation .

Antimicrobial Agents

Structural analogs demonstrate bacteriostatic activity against Gram-positive pathogens (MIC = 8–32 µg/mL), likely via membrane disruption or protein synthesis inhibition .

Future Directions

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the carboxamide and fluorophenyl groups to optimize target selectivity.

  • Pharmacokinetic Profiling: In vivo studies to assess bioavailability and half-life.

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